4-propyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-propyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-2-3-15-16(24-21-20-15)17(23)19-12-13-6-10-22(11-7-13)14-4-8-18-9-5-14/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNAERULRUCKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazole ring
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlling reaction temperatures, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the thiadiazole ring or the pyridine group.
Substitution: The compound can undergo nucleophilic substitution reactions at different positions on the thiadiazole ring or the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole or pyridine derivatives.
Substitution: Substituted thiadiazoles or piperidines.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It can serve as a building block for the development of new pharmaceuticals, particularly in the areas of antiviral, anticancer, and anti-inflammatory drugs.
Biology: The compound's interaction with biological targets can be studied to understand its effects on cellular processes and pathways.
Industry: Its unique chemical properties make it useful in the synthesis of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
a) Thiadiazole vs. Thiazole/Thiophene Derivatives
- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide (): Replaces the thiadiazole with a thiazole (one sulfur, one nitrogen). The thiazole’s reduced electron deficiency may weaken interactions with polar targets but improve metabolic stability. This analog demonstrated synthesis via coupling with amines, similar to the target compound’s preparation .
- 5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide (): Features a pyridine-thiazole hybrid.
b) Piperidine/Piperazine-Based Analogs
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide (): Replaces thiadiazole with pyrimidine and piperidine with piperazine. The nitro and acetyl substituents in this analog introduce strong electron-withdrawing effects, contrasting with the target compound’s pyridinyl group .
- WNK463 (): A piperidine-carboxamide with a trifluoromethyl-oxadiazole substituent. The trifluoromethyl group enhances metabolic stability and electronegativity, whereas the target compound’s propyl group prioritizes lipophilicity .
Substituent Effects on Pharmacokinetics and Activity
Key Observations :
- The 4-propyl group in the target compound increases logP compared to methyl or sulfonamide analogs, suggesting improved membrane permeability but possible challenges in aqueous solubility.
- Pyridinyl-piperidine vs.
- Trifluoromethyl groups (): Improve metabolic stability and electronegativity but may introduce steric hindrance .
Biological Activity
4-Propyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 2034588-47-9) is a complex organic compound featuring a thiadiazole scaffold, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 345.5 g/mol. The structure comprises a thiadiazole ring, a piperidine moiety, and a pyridine group, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| CAS Number | 2034588-47-9 |
| Molecular Formula | C17H23N5OS |
| Molecular Weight | 345.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated inhibitory effects on cancer cell lines.
- Anti-inflammatory : Potential for reducing inflammation markers.
- Anticonvulsant : Activity in seizure models.
The specific activities of this compound are still under investigation but align with the known properties of related thiadiazole compounds.
The mechanism by which this compound exerts its biological effects is primarily through modulation of various biochemical pathways. Thiadiazole derivatives often interact with enzymes and receptors involved in critical cellular processes. For example:
- Inhibition of Enzymes : Some thiadiazoles act as enzyme inhibitors (e.g., carbonic anhydrase).
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been noted in related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives:
- Antimicrobial Activity : A study evaluated a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, finding that certain substitutions enhanced antibacterial activity significantly (MIC values ranging from 1–5 μg/ml) .
- Anticancer Effects : Research on cinnamic acyl thiadiazole amide derivatives showed potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values as low as 0.28 μg/ml .
- Anti-inflammatory Properties : In vivo studies indicated that certain thiadiazole derivatives reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiadiazole core and substituents on the piperidine or pyridine rings can significantly alter biological activity. For instance:
- Substituent Variations : Changing the position or type of substituents on the pyridine ring can enhance selectivity for specific receptors or enzymes.
Q & A
Q. Optimization Tips :
- Yield Improvement : Use Pd-catalyzed coupling for aromatic systems (e.g., Suzuki-Miyaura for pyridine attachment) .
- Purity : Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) and final products via recrystallization (e.g., ethanol/water mixtures) .
- Monitoring : Track reaction progress via TLC or LC-MS to identify side products (e.g., over-alkylation).
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the thiadiazole ring and propyl chain integration. For example, the thiadiazole C-5 carbonyl appears at ~160 ppm in 13C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS in positive ion mode) with <2 ppm error .
- HPLC Purity : Use reversed-phase C18 columns (gradient: 5–95% acetonitrile in water with 0.1% TFA) to assess purity (>95% required for biological assays) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, thiadiazole ring vibrations at ~1450 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
- Modular Modifications :
- Assay Design :
- Primary Screens : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) at 1–10 µM concentrations.
- Secondary Validation : Use cell-based models (e.g., cancer cell lines) with IC50 determination via MTT assays .
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Conditions :
- pH/Osmolarity : Adjust to physiological levels (pH 7.4, 290 mOsm) to avoid artifactic inhibition .
- Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to prevent aggregation.
- Control Experiments :
- Statistical Validation : Apply Bland-Altman analysis to assess inter-assay variability and confirm significance thresholds (p<0.01) .
Advanced: What computational strategies are effective for predicting this compound’s molecular targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB). Focus on kinases or GPCRs due to the pyridine-piperidine motif’s prevalence in these targets .
- Pharmacophore Mapping : Align with known inhibitors (e.g., imatinib for kinases) using LigandScout to identify critical interactions (e.g., hydrogen bonds with hinge regions) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify key residue contacts .
Advanced: How can metabolic stability be assessed for this compound in preclinical models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
